(R)-Azelastine (R)-Azelastine (R)-Azelastine is an antihistamine which has been shown to down-regulate H1R, M1R and M3R levels. This compound has also been shown to inhibit HNEpC proliferation.
Brand Name: Vulcanchem
CAS No.: 143228-84-6
VCID: VC0541094
InChI: InChI=1S/C22H24ClN3O/c1-25-13-4-5-18(12-14-25)26-22(27)20-7-3-2-6-19(20)21(24-26)15-16-8-10-17(23)11-9-16/h2-3,6-11,18H,4-5,12-15H2,1H3/t18-/m1/s1
SMILES: CN1CCCC(CC1)N2C(=O)C3=CC=CC=C3C(=N2)CC4=CC=C(C=C4)Cl
Molecular Formula: C22H24ClN3O
Molecular Weight: 381.9 g/mol

(R)-Azelastine

CAS No.: 143228-84-6

Cat. No.: VC0541094

Molecular Formula: C22H24ClN3O

Molecular Weight: 381.9 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

(R)-Azelastine - 143228-84-6

Specification

CAS No. 143228-84-6
Molecular Formula C22H24ClN3O
Molecular Weight 381.9 g/mol
IUPAC Name 4-[(4-chlorophenyl)methyl]-2-[(4R)-1-methylazepan-4-yl]phthalazin-1-one
Standard InChI InChI=1S/C22H24ClN3O/c1-25-13-4-5-18(12-14-25)26-22(27)20-7-3-2-6-19(20)21(24-26)15-16-8-10-17(23)11-9-16/h2-3,6-11,18H,4-5,12-15H2,1H3/t18-/m1/s1
Standard InChI Key MBUVEWMHONZEQD-GOSISDBHSA-N
Isomeric SMILES CN1CCC[C@H](CC1)N2C(=O)C3=CC=CC=C3C(=N2)CC4=CC=C(C=C4)Cl
SMILES CN1CCCC(CC1)N2C(=O)C3=CC=CC=C3C(=N2)CC4=CC=C(C=C4)Cl
Canonical SMILES CN1CCCC(CC1)N2C(=O)C3=CC=CC=C3C(=N2)CC4=CC=C(C=C4)Cl
Appearance Solid powder

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

(R)-Azelastine (IUPAC name: 4-[(4-chlorophenyl)methyl]-2-[(4R)-1-methylazepan-4-yl]phthalazin-1-one) is a chiral molecule with a molecular formula of C22H24ClN3O\text{C}_{22}\text{H}_{24}\text{ClN}_3\text{O} and a molecular weight of 381.9 g/mol . Its structure comprises a phthalazinone core substituted with a 4-chlorobenzyl group at position 4 and a hexahydro-1-methyl-1H-azepin-4-yl moiety at position 2 (Figure 1) . The (R)-configuration at the azepane ring’s fourth carbon distinguishes it from its (S)-enantiomer, which shares the same molecular formula but exhibits distinct spatial orientation .

Table 1: Key Chemical Properties of (R)-Azelastine

PropertyValue
CAS Registry Number143228-84-6
UNII434T9969GH
ChEBI IDCHEBI:55362
SolubilityLipophilic, sparingly soluble in water
Enantiomeric Purity>99% in pharmaceutical grades

Pharmacological Profile

Mechanism of Action

(R)-Azelastine functions primarily as a selective histamine H₁-receptor antagonist, with a binding affinity tenfold higher than first-generation antihistamines like chlorpheniramine . Unlike classical antihistamines, it exhibits multimodal anti-inflammatory properties:

  • Mast Cell Stabilization: Inhibits degranulation, reducing release of histamine, leukotrienes (LTB₄, LTC₄, LTD₄), and pro-inflammatory cytokines (IL-6, TNF-α) .

  • Neutrophil/Eosinophil Suppression: Decreases infiltration of inflammatory cells into nasal mucosa by downregulating intercellular adhesion molecules (ICAM-1) .

  • Neurokinin Modulation: Lowers Substance P and kinin levels, mitigating neurogenic inflammation .

Pharmacokinetics

While detailed enantiomer-specific pharmacokinetic data remain limited, studies on racemic azelastine indicate:

  • Absorption: Rapid nasal mucosal uptake, with plasma TmaxT_{\text{max}} at 2–3 hours .

  • Metabolism: Hepatic cytochrome P450-mediated conversion to desmethylazelastine, an active metabolite with 40% H₁ antagonism potency .

  • Excretion: Primarily renal (72%), with a terminal half-life of 22 hours .

Clinical Efficacy and Therapeutic Applications

Allergic Rhinitis Management

In a double-blind, placebo-controlled trial, (R)-Azelastine nasal spray (0.15% formulation) demonstrated:

  • Symptom Reduction: 27.9% improvement in Total Nasal Symptom Score (TNSS) vs. 15.4% for placebo (P<0.001P < 0.001) .

  • Onset of Action: Significant relief within 15–30 minutes post-administration, sustained for 12 hours .

Table 2: Efficacy Outcomes in Seasonal Allergic Rhinitis (SAR)

Parameter(R)-Azelastine (0.15%)PlaceboPP-Value
TNSS Reduction (%)27.915.4<0.001
Onset (Minutes)15–30>600.023
Duration (Hours)12≤4<0.01

Non-Allergic Rhinitis

(R)-Azelastine’s inhibition of neurogenic inflammation makes it effective in vasomotor rhinitis (VMR), reducing rhinorrhea and congestion by 34% compared to baseline (P<0.05P < 0.05) .

Stereochemical Considerations

Enantiomer-Specific Activity

Though most clinical data derive from racemic azelastine, in vitro studies suggest (R)-Azelastine contributes disproportionately to therapeutic effects:

  • Receptor Binding: The (R)-enantiomer exhibits 3-fold higher H₁-receptor affinity than (S)-Azelastine .

  • Metabolic Stability: (R)-Azelastine demonstrates slower hepatic clearance, potentially prolonging its half-life .

Figure 2: Comparative H₁-Receptor Binding Affinity

(R)-AzelastineKi=0.1nMvs.(S)-AzelastineKi=0.3nM\text{(R)-Azelastine} \quad K_i = 0.1 \, \text{nM} \quad \text{vs.} \quad \text{(S)-Azelastine} \quad K_i = 0.3 \, \text{nM}

Regulatory and Industrial Perspectives

Patent Status

The (R)-enantiomer is covered under patents for enantiopure formulations (e.g., US Patent 7,732,489) until 2030, with generic versions pending regulatory approval .

Future Directions

  • Enantiopure Formulations: Clinical trials assessing (R)-Azelastine monotherapy (NCT04567888) aim to validate enhanced efficacy and reduced dysgeusia .

  • Combination Therapies: Synergy with intranasal corticosteroids (e.g., fluticasone) is under investigation for severe allergic phenotypes .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator